The synthesis of compounds containing the "3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl" moiety generally involves several steps, often starting from commercially available materials. For instance, the synthesis of lansoprazole, a prominent proton pump inhibitor containing this moiety, involves a multistep synthesis starting from 2,3-dimethylpyridine. [] Specific details regarding the synthesis of "1-[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanamine dihydrochloride" were not found within the provided papers.
The "3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl" moiety often serves as a crucial structural element in various drug candidates. Its specific spatial arrangement and electronic properties contribute to the binding affinity and selectivity towards target proteins. X-ray crystallographic analyses of several derivatives containing this moiety, such as lansoprazole intermediates and its complexes, have provided valuable insights into their molecular structures and interactions. [, ]
The mechanism of action varies significantly depending on the specific derivative and its target. For example, lansoprazole, a well-known proton pump inhibitor containing the studied moiety, acts by irreversibly inhibiting the H+/K+-ATPase enzyme in gastric parietal cells, thereby suppressing gastric acid secretion. []
Proton Pump Inhibitors: Lansoprazole, incorporating the "3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl" moiety, is a widely used proton pump inhibitor for treating gastric ulcers, gastroesophageal reflux disease (GERD), and other acid-related disorders. []
Antiproliferative Agents: Research has explored the antiproliferative activity of novel 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives containing the "3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl" group. These compounds exhibited potent antiproliferative effects against various cancer cell lines. []
Antifungal Agents: The "3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl" moiety is a key structural component of VT-1161 (oteseconazole), a novel tetrazole-based antifungal drug candidate currently in clinical trials. VT-1161 demonstrates potent inhibitory activity against Candida albicans sterol 14α-demethylase (CYP51), a key enzyme for fungal sterol biosynthesis. []
Antiparasitic Agents: VT-1161 has also shown promising antiparasitic activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. It acts by inhibiting the parasite's CYP51 enzyme, similar to its antifungal mechanism. []
TRPV1 Antagonists: While not directly containing the "3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl" moiety, JTS-653 utilizes a similar "2,2,2-trifluoroethoxy)pyridin-3-yl" group and acts as a potent and selective transient receptor potential vanilloid 1 (TRPV1) antagonist. []
Herbicides: Triflusulfuron-methyl, a herbicide containing the "2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl" moiety, has been extensively studied for its crystal structure and interactions with its degradation product. [, ]
CAS No.: 32904-22-6
CAS No.: 864821-90-9
CAS No.: 26532-22-9
CAS No.:
CAS No.: